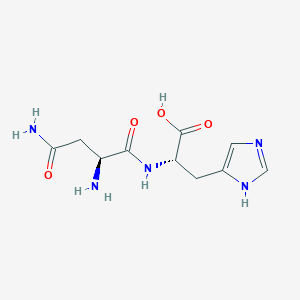![molecular formula C8H7IN2S B13117585 6-Iodo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B13117585.png)
6-Iodo-N-methylbenzo[d]thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-N-methylbenzo[d]thiazol-2-amine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an iodine atom at the 6th position and a methyl group attached to the nitrogen atom. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-N-methylbenzo[d]thiazol-2-amine typically involves the iodination of N-methylbenzo[d]thiazol-2-amine. One common method is the electrophilic substitution reaction where iodine is introduced into the benzothiazole ring. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
6-Iodo-N-methylbenzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of N-methylbenzo[d]thiazol-2-amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: N-methylbenzo[d]thiazol-2-amine.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
6-Iodo-N-methylbenzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties
Mécanisme D'action
The mechanism of action of 6-Iodo-N-methylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes in microorganisms or cancer cells. Molecular docking studies have shown that benzothiazole derivatives can bind to protein receptors, affecting their function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-6-methylbenzothiazole
- 6-Iodobenzo[d]thiazol-2-amine
- 2-Chloro-6-methylbenzothiazole
- N-(6-methyl-1,3-benzothiazol-2-yl)-N’-(4-methylbenzoyl)thiourea
Uniqueness
6-Iodo-N-methylbenzo[d]thiazol-2-amine is unique due to the presence of both an iodine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the methyl group can affect the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design .
Propriétés
Formule moléculaire |
C8H7IN2S |
|---|---|
Poids moléculaire |
290.13 g/mol |
Nom IUPAC |
6-iodo-N-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H7IN2S/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H,10,11) |
Clé InChI |
BAAVXIXKVRNETO-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC2=C(S1)C=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13117580.png)

